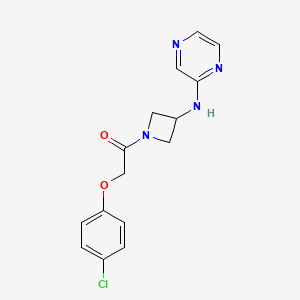![molecular formula C13H19ClN2 B2873423 {1-[(2-Chlorophenyl)methyl]piperidin-4-yl}methanamine CAS No. 833438-87-2](/img/structure/B2873423.png)
{1-[(2-Chlorophenyl)methyl]piperidin-4-yl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{1-[(2-Chlorophenyl)methyl]piperidin-4-yl}methanamine” is a chemical compound with the molecular weight of 238.76 . It is a liquid at room temperature . The IUPAC name for this compound is [1-(2-chlorobenzyl)-4-piperidinyl]methanamine .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, is an important task in modern organic chemistry . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H19ClN2/c14-13-4-2-1-3-12(13)10-16-7-5-11(9-15)6-8-16/h1-4,11H,5-10,15H2 .Chemical Reactions Analysis
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 238.76 .Aplicaciones Científicas De Investigación
Asymmetric Synthesis
A study described the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines, highlighting the utility of similar structures in synthetic organic chemistry. The process involved the reduction and hydrogenolysis of a compound to yield diamines, showcasing the compound's role in generating intermediates for further chemical synthesis (Froelich et al., 1996).
Crystal Structure Analysis
Research on the crystal structure of related compounds has been conducted to understand their molecular configuration. For instance, the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was investigated using X-ray crystallography, revealing a chair conformation of the piperidine ring and tetrahedral geometry around the sulfur atom. This kind of structural analysis is crucial for the design of new molecules with desired chemical properties (Girish et al., 2008).
Pharmacological Applications
While the initial request excluded information related to drug use, dosage, and side effects, it's notable that structures similar to "{1-[(2-Chlorophenyl)methyl]piperidin-4-yl}methanamine" have been investigated for their potential pharmacological applications, including studies on sigma(1) receptor ligands which could have implications for the treatment of neurological disorders. Such research underscores the importance of these compounds in developing new therapeutic agents (Takahashi et al., 2001).
Safety and Hazards
Direcciones Futuras
Piperidine derivatives, such as “{1-[(2-Chlorophenyl)methyl]piperidin-4-yl}methanamine”, continue to play a significant role in the field of drug discovery . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This area of study is particularly essential to develop novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function .
Mecanismo De Acción
Mode of Action
It is known that many piperidine derivatives interact with various receptors and enzymes in the body, which can lead to a wide range of physiological effects .
Pharmacokinetics
As such, its bioavailability, half-life, clearance rate, and other pharmacokinetic parameters are currently unknown .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of {1-[(2-Chlorophenyl)methyl]piperidin-4-yl}methanamine. Specific details on how these factors affect this compound are currently unknown .
Propiedades
IUPAC Name |
[1-[(2-chlorophenyl)methyl]piperidin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c14-13-4-2-1-3-12(13)10-16-7-5-11(9-15)6-8-16/h1-4,11H,5-10,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSJZUMIGVPPQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B2873340.png)


![2-((1-((3,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole](/img/structure/B2873344.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2873351.png)
![7-tert-Butyl-1,2,3,4,5,6,7,8-octahydrobenzothieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2873352.png)
![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2873353.png)
![N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2873354.png)

![3-Methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2873356.png)
![N-[[2,5-Dichloro-4-[(E)-1,2,3,3,3-pentafluoroprop-1-enoxy]phenyl]carbamoyl]-2,6-difluorobenzamide](/img/structure/B2873357.png)
![N-(3-chlorophenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2873358.png)

